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  • Product: Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride
  • CAS: 1638759-96-2

Core Science & Biosynthesis

Foundational

What are the chemical properties of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride?

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride For professionals in chemical research and pharmaceutical development, a comprehensive understanding of a molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

For professionals in chemical research and pharmaceutical development, a comprehensive understanding of a molecule's chemical properties is paramount for its effective application. This guide provides a detailed technical overview of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the structural nuances, reactivity, and analytical characteristics that define this molecule.

Introduction and Significance

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride belongs to the class of α,β-unsaturated esters and contains a piperidine moiety, a privileged scaffold in a vast number of approved pharmaceuticals.[1] The exocyclic double bond introduces unique stereochemical and reactivity features, making it a valuable synthon for creating more complex molecular architectures. Its hydrochloride salt form ensures aqueous solubility and stability, which are advantageous properties in many synthetic and biological applications. The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), among others, due to its ability to influence physicochemical properties like lipophilicity and basicity, which are critical for pharmacokinetic profiles.[1]

Chemical Structure and Stereochemistry

The structure of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride is characterized by a piperidine ring with an ethyl acetate group attached via an exocyclic double bond at the 4-position. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

Molecular Formula: C₉H₁₆ClNO₂

Molecular Weight: 205.68 g/mol

Stereochemistry: The E/Z Isomerism

A critical feature of this molecule is the potential for geometric isomerism (E/Z isomerism) around the carbon-carbon double bond. The major product of most common synthetic routes, such as the Horner-Wadsworth-Emmons reaction, is typically the thermodynamically more stable (E)-isomer .[2] This preference is due to reduced steric hindrance between the piperidine ring and the ethyl ester group in the (E) configuration.

Caption: (E) and (Z) isomers of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride.

Physicochemical Properties

While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structural components and data from analogous molecules.

PropertyPredicted Value/InformationJustification/Analogous Compound
CAS Number Not definitively assigned. The (E)-3-ylidene isomer is 957472-01-4.The 4-ylidene isomer is less common in commercial catalogs.
Appearance White to off-white crystalline solid.Typical appearance for hydrochloride salts of organic amines.
Melting Point >150 °C (with decomposition)Similar piperidine hydrochloride salts often have high melting points.
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane, ethyl acetate. Insoluble in non-polar solvents like hexanes.The hydrochloride salt form significantly increases polarity and aqueous solubility.
pKa ~8-9 (for the piperidinium ion)The electron-withdrawing ylidene-acetate group will slightly lower the pKa compared to piperidine itself (~11).
Stability Stable under normal storage conditions (cool, dry, inert atmosphere).[3]The piperidine ring is generally stable.[4] The hydrochloride salt protects the amine from oxidation.

Spectroscopic Analysis

The structural features of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride give rise to a predictable spectroscopic signature. The data for the analogous compound, ethyl cyclohexylideneacetate, provides a strong basis for these predictions.[5][6]

¹H NMR Spectroscopy
  • Vinylic Proton (=CH): A singlet expected around δ 5.5-6.0 ppm . This is a key diagnostic signal for the ylidene moiety.

  • Ethyl Group (CH₂CH₃): A quartet around δ 4.1-4.2 ppm (CH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).

  • Piperidine Ring Protons: Protons on carbons adjacent to the double bond (C3 and C5) will be deshielded and appear as multiplets around δ 2.8-3.2 ppm . Protons on carbons adjacent to the nitrogen (C2 and C6) will also be deshielded due to the positive charge and appear as multiplets around δ 3.0-3.4 ppm .

  • Ammonium Protons (N⁺H₂): A broad singlet at a variable chemical shift, typically downfield (δ 8.0-9.0 ppm ), which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): Expected around δ 165-170 ppm .

  • Olefinic Carbons (=C): The quaternary carbon of the piperidine ring (C4) is expected around δ 150-160 ppm , while the vinylic carbon (=CH) will be around δ 115-125 ppm .

  • Ethyl Group (CH₂CH₃): The CH₂ carbon is expected around δ 60-62 ppm , and the CH₃ carbon around δ 14-15 ppm .

  • Piperidine Ring Carbons: Carbons adjacent to the double bond (C3 and C5) are expected around δ 30-35 ppm , and carbons adjacent to the nitrogen (C2 and C6) around δ 45-50 ppm .

Infrared (IR) Spectroscopy
  • N⁺-H Stretching: A broad band in the region of 2500-3000 cm⁻¹ , characteristic of a secondary ammonium salt.

  • C=O Stretching (Ester): A strong absorption band around 1715-1730 cm⁻¹ . Conjugation with the C=C double bond lowers the frequency from a typical saturated ester (~1735-1750 cm⁻¹).[3][7]

  • C=C Stretching: An absorption of medium intensity around 1640-1660 cm⁻¹ .

  • C-O Stretching (Ester): Strong bands in the fingerprint region, typically around 1250-1150 cm⁻¹ .

Mass Spectrometry (MS)

Under electrospray ionization (ESI), the expected molecular ion would be the cation [M-Cl]⁺ at m/z 170.13. Fragmentation patterns of piperidine derivatives are well-characterized.[8] Key fragmentation pathways would likely involve:

  • α-cleavage: Cleavage of the bonds adjacent to the nitrogen atom.

  • Loss of the ethyl group from the ester.

  • Retro-Diels-Alder type fragmentation of the piperidine ring.

Synthesis and Reactivity

Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction

The most logical and efficient synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride involves the Horner-Wadsworth-Emmons (HWE) reaction.[9] This olefination reaction uses a stabilized phosphonate ylide to react with a ketone, in this case, an N-protected piperidin-4-one derivative.

HWE_Synthesis reagent1 Triethyl phosphonoacetate intermediate N-Boc-protected ylidene ester reagent1->intermediate 1) Base 2) Ketone reagent2 N-Boc-4-piperidone base Strong Base (e.g., NaH) deprotection Acidic Deprotection (e.g., HCl in Dioxane) intermediate->deprotection product Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride deprotection->product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Experimental Protocol Outline:

  • Ylide Formation: Triethyl phosphonoacetate is deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) at 0 °C to form the phosphonate carbanion.

  • Olefination: A solution of N-Boc-4-piperidone (a commercially available starting material) in the same solvent is added to the ylide solution. The reaction is typically allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The water-soluble phosphate byproduct is easily removed during the aqueous workup. The crude product is then purified by flash chromatography.

  • Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dioxane or diethyl ether) and treated with a solution of hydrogen chloride to remove the Boc protecting group, yielding the final hydrochloride salt product.

Chemical Reactivity
  • Michael Addition: As an α,β-unsaturated ester, the β-carbon of the exocyclic double bond is electrophilic. It is susceptible to conjugate addition (Michael addition) by various nucleophiles.[10]

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Reduction: The C=C double bond can be reduced, for example, by catalytic hydrogenation, to yield Ethyl 2-(piperidin-4-yl)acetate.

  • N-Functionalization: While the hydrochloride salt is stable, neutralization with a base would provide the free amine, which can then undergo various N-functionalization reactions (e.g., acylation, alkylation).

Safety and Handling

As no specific safety data sheet (SDS) is available for this compound, handling precautions should be based on those for similar chemical classes.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Applications in Research and Development

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.

  • Scaffold for Lead Optimization: The piperidine ring and the exocyclic ester provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Synthesis of Spirocyclic Compounds: The double bond can participate in cycloaddition reactions to create spirocyclic systems, which are of great interest in medicinal chemistry for their rigid three-dimensional structures.

  • Introduction of the Piperidine Moiety: It serves as a precursor to introduce the 4-substituted piperidine motif into larger molecules, which is a common strategy to improve the pharmacological properties of drug candidates.[11]

Conclusion

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride is a functionally rich and synthetically versatile molecule. While specific experimental data remains scarce, a thorough understanding of its structure, stereochemistry, and the reactivity of its constituent functional groups allows for a robust prediction of its chemical properties. This guide provides a foundational understanding for researchers and scientists, enabling them to confidently incorporate this valuable building block into their synthetic and drug discovery programs.

References

  • SpectraBase. (n.d.). Ethyl cyclohexylideneacetate. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 26, 2026, from [Link]

  • O'Donnell, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, In Press. [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Ethyl cyclohexylideneacetate. Retrieved January 26, 2026, from [Link]

  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 26, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 26, 2026, from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved January 26, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

The Piperidine Moiety: A Cornerstone of Modern Neuropharmacology

An In-depth Technical Guide for Drug Development Professionals Executive Summary The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most significant and ubiquitous scaffolds in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved neuropharmacological agents is not coincidental but rather a testament to a unique combination of physicochemical and structural properties that make it a "privileged scaffold".[1][3] This guide provides a comprehensive analysis of the piperidine moiety's role in conferring specific neuropharmacological effects. We will deconstruct its fundamental contributions to molecular recognition at key central nervous system (CNS) targets, its influence on pharmacokinetic profiles, and its strategic use in the design of antipsychotics, opioid analgesics, cognitive enhancers, and other CNS-active drugs. By examining detailed structure-activity relationships (SAR), specific drug case studies, and underlying mechanistic principles, this document serves as a technical resource for researchers and scientists engaged in the discovery and development of next-generation therapies for neurological and psychiatric disorders.

The Piperidine Scaffold: Physicochemical and Pharmacokinetic Advantages

The utility of the piperidine ring in CNS drug design stems from a confluence of favorable properties that medicinal chemists can expertly modulate. These inherent characteristics often enhance a molecule's "druggability" by improving its interaction with biological targets and its overall pharmacokinetic behavior.[1]

Core Physicochemical Attributes
  • Modulatable Basicity: The nitrogen atom within the piperidine ring typically has a pKa in the range of 8.0-11.0, meaning it is protonated at physiological pH (7.4). This positive charge is fundamentally crucial for forming strong ionic interactions with anionic amino acid residues (e.g., Aspartate, Glutamate) in receptor binding pockets, a common anchoring mechanism for many GPCRs, including opioid and dopamine receptors.[4][5]

  • Conformational Flexibility: The piperidine ring predominantly adopts a low-energy chair conformation. Substituents can occupy either axial or equatorial positions, allowing for precise three-dimensional positioning of pharmacophoric groups to optimize interactions with complex binding sites.[1] This conformational adaptability allows the molecule to fit optimally into the steric demands of a binding pocket.[1]

  • Balanced Lipophilicity: The piperidine scaffold provides a structural backbone that can effectively modulate a compound's lipophilicity (LogP). While the hydrocarbon structure is lipophilic, aiding in membrane traversal, the nitrogen atom can engage in hydrogen bonding.[1] This balance is critical for achieving sufficient blood-brain barrier (BBB) penetration to reach CNS targets while maintaining enough aqueous solubility for formulation and distribution.

  • Metabolic Stability: The piperidine ring is generally robust and relatively stable to metabolic degradation.[1][3] However, its stability can be influenced by the substitution pattern, particularly at positions adjacent to the nitrogen atom. Medicinal chemists often leverage this by introducing functional groups or creating spirocyclic systems to further enhance metabolic stability and prolong the drug's half-life.[1]

A Privileged Bioisostere

In drug design, the piperidine ring is often considered a bioisosteric replacement for other cyclic amines, most notably the piperazine ring.[3][6] Replacing a piperazine with a piperidine can significantly alter a compound's properties. For instance, removing one of the nitrogen atoms reduces the hydrogen bond donor capacity and overall polarity, which can improve BBB permeability. To compensate for the loss of a key interaction point, other functionalities, like a carbonyl group in benzoylpiperidine derivatives, can be introduced to re-establish hydrogen bonding with the target.[3] This strategic exchange is a powerful tool for fine-tuning the structure-activity relationship (SAR) of a lead compound.[3][7]

Role in Key Neuropharmacological Classes and Their Targets

The piperidine moiety is a foundational component in numerous classes of drugs targeting the CNS. Its structural and chemical attributes are consistently exploited to achieve high affinity and selectivity for specific neurological receptors and enzymes.

Antipsychotics: Targeting Dopamine and Serotonin Receptors

Many typical and atypical antipsychotic drugs feature a piperidine ring, which is instrumental in their antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8][9]

  • Mechanism of Action: In antipsychotics like Haloperidol and Risperidone, the protonated piperidine nitrogen forms a critical ionic bond with a conserved aspartate residue in transmembrane helix 3 of the D2 receptor. The rest of the piperidine ring serves as a rigid scaffold to correctly orient other pharmacophoric elements, such as aromatic groups, which engage in hydrophobic and π-π stacking interactions within the receptor pocket.[5] This multi-point interaction model ensures high-affinity binding and potent receptor antagonism.

  • Case Studies:

    • Haloperidol: A classic typical antipsychotic, its structure showcases a central piperidine ring.

    • Risperidone: An atypical antipsychotic, it incorporates a piperidinyl moiety linked to a benzisoxazole system, contributing to its mixed 5-HT2A/D2 antagonist profile.[10]

G caption D2 receptor signaling pathway and its inhibition by piperidine-containing antipsychotics.

D2 receptor signaling and its inhibition.
Opioid Analgesics: Interacting with Opioid Receptors

The piperidine scaffold is the very heart of potent synthetic opioids, including pethidine (meperidine) and the highly potent fentanyl series.[10][11]

  • Mechanism of Action: For mu-opioid receptor (MOR) agonists, the interaction between the protonated piperidine nitrogen and the anionic side chain of Asp147 in the MOR is the single most important binding interaction.[4] This salt bridge acts as an anchor, allowing the rest of the molecule to adopt a conformation that stabilizes the active state of the receptor, leading to potent analgesia. Molecular dynamics simulations have shown that this interaction is critical for locking the ligand into the binding pocket.[4]

  • Structure-Activity Relationship in Fentanyl Analogs: The N-substituent on the piperidine ring of fentanyl is crucial for its activity. Replacing the phenethyl group with other substituents can dramatically alter potency. The 4-position of the piperidine ring is also a key modification point, where different groups modulate receptor affinity and functional activity.

Table 1: Influence of Piperidine Substitution on Opioid Receptor Binding Affinity

CompoundCore StructureR1 (N-substituent)R2 (4-substituent)MOR Ki (nM)
Fentanyl4-anilidopiperidinePhenethyl-~1.0
Alfentanil4-anilidopiperidineEthyl-tetrazolinoneMethoxy-methyl~1.1
Sufentanil4-anilidopiperidineThienylethylMethoxy-methyl~0.02
Remifentanil4-anilidopiperidineMethyl propanoateCarbomethoxy~1.3
(Note: Ki values are approximate and can vary based on experimental conditions. Data synthesized from medicinal chemistry literature.)
Alzheimer's Disease Therapeutics: Inhibiting Cholinesterases

In the fight against Alzheimer's disease, piperidine-containing drugs like Donepezil are first-line therapies.[7][12][13]

  • Mechanism of Action: Donepezil functions as an acetylcholinesterase (AChE) inhibitor. The molecule has an elongated structure, and the piperidine moiety acts as a crucial linker. The protonated nitrogen of the piperidine interacts with the peripheral anionic site (PAS) of the AChE enzyme, while the other end of the molecule, an indanone ring system, binds near the catalytic active site. This dual-site binding effectively blocks the enzyme's activity, increasing acetylcholine levels in the brain and improving cognitive function.[14]

G AChE Peripheral Anionic Site (PAS) Catalytic Gorge Catalytic Active Site (CAS) Donepezil Donepezil Piperidine Piperidine Moiety Donepezil->Piperidine contains Indanone Indanone Moiety Donepezil->Indanone contains Piperidine->AChE:pas Binds to Indanone->AChE:cas Binds near caption Dual-site binding of Donepezil to Acetylcholinesterase (AChE).

Dual-site binding of Donepezil to AChE.
Other CNS Applications

The versatility of the piperidine scaffold is evident in its presence in other major drug classes:

  • Stimulants/Nootropics: Methylphenidate (Ritalin) contains a piperidine ring that is essential for its activity as a dopamine and norepinephrine reuptake inhibitor.[10]

  • Dissociative Anesthetics: The illicit drug Phencyclidine (PCP) is a phenylcyclohexyl piperidine, where the piperidine is a key structural component for its NMDA receptor antagonist activity.[10][15]

  • Antihistamines: Second-generation antihistamines like Loratadine utilize a piperidine ring to achieve H1 receptor antagonism with reduced CNS side effects.[10]

Key Experimental Protocols

Validating the neuropharmacological activity of novel piperidine-containing compounds requires a standardized set of in vitro and in vivo assays. The following protocols represent foundational methodologies in the field.

Protocol: In Vitro Competitive Radioligand Binding Assay (Dopamine D2 Receptor)

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound for the D2 receptor.

  • Objective: To quantify the affinity of a piperidine-based test compound by measuring its ability to displace a known high-affinity radioligand from the D2 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human D2 receptors.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

    • Non-specific binding control: Haloperidol (10 µM).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

  • Step-by-Step Methodology:

    • Preparation: Thaw the D2 receptor-expressing cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Assay Setup (in triplicate):

      • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of diluted cell membranes.

      • Non-Specific Binding (NSB) Wells: Add 50 µL of high-concentration Haloperidol, 50 µL of radioligand, and 100 µL of membranes.

      • Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL of radioligand, and 100 µL of membranes.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

      • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow: Assessing Blood-Brain Barrier (BBB) Permeability

G caption A tiered workflow for evaluating the CNS permeability of a new compound.

Workflow for evaluating CNS permeability.

Future Perspectives and Conclusion

The role of the piperidine moiety in neuropharmacology continues to evolve. Current research focuses on several key areas:

  • Multi-Target-Directed Ligands (MTDLs): As the understanding of complex neurological disorders grows, so does the strategy of designing single molecules that can modulate multiple targets. The piperidine scaffold is an ideal starting point for developing MTDLs, for instance, compounds that combine D2, 5-HT1A, and 5-HT2A receptor affinities for a potentially improved antipsychotic profile.[16][17]

  • Chiral Scaffolds: Introducing chirality into the piperidine ring can lead to enantiomers with vastly different pharmacological profiles, including enhanced activity, improved selectivity, and reduced off-target toxicity.[18] The development of stereoselective syntheses for chiral piperidines is a major focus of modern medicinal chemistry.[18]

References

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Di Donato, M., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Singh, S. K., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.
  • Wikipedia contributors. (n.d.). Piperidine. Wikipedia.
  • Frolov, N. A., et al. (2023).
  • Wikipedia contributors. (n.d.). Phencyclidine. Wikipedia.
  • Szałaj, N., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Rathore, A. R., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry.
  • Zhang, H., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.
  • Chandrashekhar, V. M., et al. (2017). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central.
  • Rathore, A. R., et al. (2020). Recent development of piperazine and piperidine derivatives as antipsychotic agents.
  • Zhang, H., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
  • Singh, S. K., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science.
  • Shang, Y., et al. (2018). How μ-Opioid Receptor Recognizes Fentanyl. PubMed Central.
  • Kumar, B., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed.
  • Zhang, Q.-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Tolentino, K. T., et al. (n.d.).

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Foundational

Safety, toxicity, and handling information for Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Safety, Toxicity, and Handling of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride Editorial Note: This document has been prep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Safety, Toxicity, and Handling of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

Editorial Note: This document has been prepared to provide comprehensive guidance on the safe handling of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride. It is critical to note that a specific, verified Safety Data Sheet (SDS) for this exact compound (CAS No. 1638759-96-2) is not widely available in the public domain. Therefore, this guide synthesizes data from structurally similar piperidine derivatives to establish a predicted hazard profile and to recommend best practices. The causality behind each recommendation is explained to empower researchers with the knowledge to conduct a thorough risk assessment. All procedures should be performed under the direct supervision of a qualified individual and in accordance with all applicable institutional and regulatory guidelines.

Section 1: Compound Identification and Predicted Hazard Profile

Chemical Identity
ParameterValue
Chemical Name Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride
CAS Number 1638759-96-2[1]
Molecular Formula C₉H₁₅NO₂ · HCl
Molecular Weight 205.68 g/mol (as hydrochloride salt)
Synonyms ethyl 2-piperidin-4-ylideneacetate; hydrochloride[1]
Storage Store at 2-8°C[1]
Extrapolated Hazard Evaluation

Due to the absence of a dedicated SDS, the hazard profile is inferred from analogs like Ethyl 2-(piperidin-4-yl)acetate and (S)-2-Ethyl-piperidin-4-one hydrochloride.[2][3] These compounds belong to a class of functionalized piperidines often used as intermediates in pharmaceutical synthesis.[3] The hydrochloride salt form may enhance water solubility and potentially increase its irritant properties compared to the free base.

Predicted GHS Classification & Statements:

Hazard ClassGHS PictogramSignal WordHazard Statements (Predicted)
Acute Toxicity, OralGHS07Warning H302: Harmful if swallowed.[2][3][4]
Skin Corrosion/IrritationGHS07Warning H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationGHS07Warning H319: Causes serious eye irritation.[2][3][4]
Specific Target Organ ToxicityGHS07Warning H335: May cause respiratory irritation.[2][3][4]

Section 2: Toxicological Risk Assessment and Mechanistic Insights

The predicted hazards are consistent with the chemical properties of functionalized piperidine esters.

  • Oral Toxicity (H302): Piperidine-based structures can interact with various receptors in the gastrointestinal tract and systemically if absorbed. While acute toxicity is predicted to be moderate, ingestion must be avoided.

  • Skin and Eye Irritation (H315, H319): The ester and piperidine functionalities can cause irritation upon direct contact. The hydrochloride salt can exacerbate this by creating a mildly acidic local environment on moist skin or eye surfaces, leading to chemical irritation. Prolonged contact may lead to more severe dermal responses.

  • Respiratory Irritation (H335): As a fine, crystalline solid, the compound can be easily aerosolized. Inhalation of the dust can irritate the mucous membranes of the respiratory tract. The hydrochloride component can form hydrochloric acid upon contact with moisture in the lungs, leading to irritation.

Section 3: The Hierarchy of Controls: A Mandated Safety Workflow

A proactive approach to safety is paramount. The hierarchy of controls provides a systematic framework for minimizing risk, prioritizing the most effective measures.

cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination / Substitution (Is a less hazardous analog available?) Most Effective Engineering Engineering Controls (e.g., Certified Fume Hood) Elimination->Engineering If not possible Admin Administrative Controls (SOPs, Training, Designated Areas) Engineering->Admin Must be used in conjunction with PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Least Effective Admin->PPE Final layer of protection

Caption: Workflow for implementing safety controls.

Engineering Controls: The Primary Barrier

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.

  • Causality: A fume hood contains airborne particles and vapors, preventing inhalation, which is a key route of exposure for this irritant dust. All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the hood. The face velocity should be verified to be within the institutional safety standards (typically 80-120 ft/min).

Administrative Controls: Standardizing Safe Practices
  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is required. This document should be read and signed by all personnel before they begin work.

  • Designated Area: A specific area within a lab should be designated for working with this and other potent chemical intermediates. This area should be clearly marked, and access should be restricted.

  • Training: All personnel must be trained on the specific hazards (predicted) of this compound and the emergency procedures outlined in Section 5.

Personal Protective Equipment (PPE): The Final Defense

PPE is not a substitute for robust engineering and administrative controls but is essential as the last line of defense.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as during reaction work-ups or transfers of larger quantities.[5]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required.

    • Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6]

  • Respiratory Protection: Not typically required if all work is performed within a certified fume hood. If a situation arises where the fume hood is not available or fails, an approved respirator with an organic vapor cartridge would be necessary.[6]

Section 4: Experimental Protocols for Safe Handling

Protocol for Weighing and Solution Preparation
  • Preparation: Don appropriate PPE. Designate and clean a workspace within a chemical fume hood. Use an anti-static weigh boat or grounding strip to prevent static discharge, which can cause fine powders to become airborne.

  • Weighing: Carefully retrieve the container from its 2-8°C storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise the compound's integrity. Perform the weighing operation in the fume hood, keeping the sash as low as possible.

  • Transfer: Use a spatula to transfer the solid to a tared vessel. Avoid creating dust by handling the material gently.

  • Solubilization: Add the solvent slowly to the vessel containing the solid. Do not add the solid to a large volume of stirred solvent, as this can increase the risk of splashing and aerosolization.

  • Cleanup: Immediately clean any spills on the balance and surrounding area within the hood using a solvent-dampened wipe. Dispose of all contaminated materials as hazardous waste.

Section 5: Emergency Response Procedures

Rapid and correct response to an exposure is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

cluster_1 Immediate Actions cluster_2 First Aid Response Start Exposure Event Occurs Skin Skin Contact? Start->Skin Eyes Eye Contact? Skin->Eyes no FlushSkin Wash with soap & water for 15 min. Remove contaminated clothing. Skin->FlushSkin yes Inhale Inhalation? Eyes->Inhale no FlushEyes Rinse with water for 15 min. Remove contact lenses if possible. Eyes->FlushEyes yes Ingest Ingestion? Inhale->Ingest no FreshAir Move to fresh air. Keep comfortable for breathing. Inhale->FreshAir yes RinseMouth Rinse mouth. Call Poison Center. Ingest->RinseMouth yes Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision tree for emergency first aid response.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove any contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[7] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show them the container or label.[5]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood. Cover the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a sealed container for disposal.[6]

Section 6: Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8] Recommended storage is at 2-8°C, as indicated by suppliers.[1]

  • Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter the environment.[5]

References

  • Science Interactive. (2013). Safety Data Sheet: Ethyl Acetate. Retrieved from [Link]

  • Bostik, Inc. (2024). Safety Data Sheet: CR 87-124. Retrieved from [Link]

  • BIOSYNCE. (n.d.). Ethyl 2-(piperidin-4-yl)acetate CAS 59184-90-6. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-(2-morpholinocyclopent-2-en-1-ylidene)acetate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Preparation of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

Abstract: This document provides a comprehensive, in-depth guide for the laboratory synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride, a crucial intermediate in pharmaceutical development. The protocol is c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the laboratory synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride, a crucial intermediate in pharmaceutical development. The protocol is centered around a Horner-Wadsworth-Emmons (HWE) reaction, followed by a Boc-deprotection and salt formation. This guide is specifically designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic elucidation, and practical, field-proven insights to ensure a successful and reproducible synthesis.

Scientific Introduction and Strategic Overview

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif, featuring an exocyclic α,β-unsaturated ester on a piperidine scaffold, is of significant interest in medicinal chemistry. The synthesis detailed herein employs a two-stage approach:

  • Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination: This stage involves the reaction of N-Boc-4-piperidone with the phosphonate ylide generated from triethyl phosphonoacetate. The HWE reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, typically favoring the formation of the E-isomer.[1][2] The use of a stabilized phosphonate carbanion makes this reaction highly reliable and efficient.[3][4]

  • Stage 2: Deprotection and Salt Formation: The subsequent removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, followed by the formation of the hydrochloride salt, yields the final product. The Boc group is a common amine protecting group that is readily cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid.[5][6]

This protocol has been optimized for laboratory-scale synthesis, focusing on high purity and yield of the final product.

Reaction Schematics and Mechanistic Elucidation
2.1. Overall Synthetic Pathway

Figure 1. The two-stage synthetic route to the target compound.

2.2. Mechanistic Insights of the Horner-Wadsworth-Emmons Reaction

The HWE reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base, such as sodium hydride (NaH), to form a nucleophilic phosphonate carbanion.[1] This carbanion then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting intermediate undergoes elimination to form the alkene and a water-soluble phosphate byproduct, which simplifies the purification process.[3][7]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier (Example)
N-Boc-4-piperidone79099-07-3199.25≥97%Sigma-Aldrich
Triethyl phosphonoacetate867-13-0224.16≥98%Sigma-Aldrich
Sodium hydride (60% in mineral oil)7646-69-724.0060%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.11≥99.9%Sigma-Aldrich
4 M HCl in 1,4-DioxaneN/AN/A4.0 MSigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Saturated aq. NaHCO₃N/AN/AN/AN/A
Brine (Saturated aq. NaCl)N/AN/AN/AN/A
Anhydrous Na₂SO₄7757-82-6142.04AnhydrousFisher Scientific
Diethyl ether60-29-774.12ACS GradeFisher Scientific

Safety and Handling:

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous THF: Can form explosive peroxides. Use from a freshly opened container or a solvent purification system.

  • 4 M HCl in Dioxane: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Detailed Experimental Protocols
4.1. Stage 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

G cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction and Work-up prep1 1. Suspend NaH in anhydrous THF under N₂. prep2 2. Cool to 0 °C. prep1->prep2 add1 3. Add Triethyl phosphonoacetate dropwise. prep2->add1 add2 4. Stir at 0 °C then RT. add1->add2 add3 5. Add N-Boc-4-piperidone solution dropwise at 0 °C. add2->add3 react1 6. Stir overnight at RT. add3->react1 react2 7. Quench with water at 0 °C. react1->react2 react3 8. Extract with Ethyl Acetate. react2->react3 react4 9. Wash, dry, and concentrate. react3->react4 react5 10. Purify by column chromatography. react4->react5

Figure 2. Step-by-step workflow for the Horner-Wadsworth-Emmons reaction.

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Phosphonate: Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension, maintaining the internal temperature below 5 °C.

  • Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Addition of Ketone: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction to 0 °C and carefully quench with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate as a colorless oil.

4.2. Stage 2: Synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

G cluster_deprotection Deprotection cluster_isolation Product Isolation dep1 1. Dissolve Boc-protected intermediate in 1,4-Dioxane. dep2 2. Cool to 0 °C. dep1->dep2 dep3 3. Add 4 M HCl in Dioxane dropwise. dep2->dep3 dep4 4. Stir at RT for 2-4 hours. dep3->dep4 iso1 5. Concentrate under reduced pressure. dep4->iso1 iso2 6. Triturate with diethyl ether. iso1->iso2 iso3 7. Collect solid by filtration. iso2->iso3 iso4 8. Wash with cold diethyl ether and dry. iso3->iso4

Figure 3. Step-by-step workflow for the Boc deprotection and salt formation.

  • Deprotection: Dissolve the purified Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (1.0 equivalent) in 1,4-dioxane and cool to 0 °C.

  • Acidification: Add 4 M HCl in 1,4-dioxane (3-5 equivalents) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, during which a white precipitate should form. Monitor the reaction to completion by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the resulting solid with diethyl ether, and collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride as a white solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the ethyl ester, the vinylic proton, and the piperidine ring protons. The chemical shifts will be consistent with the hydrochloride salt structure.
¹³C NMR Resonances for all unique carbons, including the ester carbonyl, the alkene carbons, and the piperidine carbons.
Mass Spectrometry A molecular ion peak corresponding to the free base of the product.
Melting Point A sharp melting point range, indicative of high purity.
Troubleshooting and Field-Proven Insights
IssuePotential CauseRecommended Solution
Low Yield in HWE Step Incomplete ylide formation due to wet solvent or old NaH.Use freshly distilled, anhydrous THF and a new bottle of NaH. Ensure the reaction is under a strictly inert atmosphere.
Incomplete Deprotection Insufficient acid or reaction time.Add additional equivalents of HCl in dioxane and extend the reaction time, monitoring by TLC.
Final Product is Oily/Gummy Residual solvent or impurities.Ensure thorough trituration with diethyl ether. If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
References
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]3]

  • Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russel, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440.
  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(110), 90845-90849.[5]

  • Wikipedia. (2023, November 13). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]1]

  • Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]6]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]2]

  • Semantic Scholar. (n.d.). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Retrieved from [Link]]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]]

  • YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]7]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

Sources

Application

Application Notes: Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride - A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the Piperidin-4-ylidene Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidin-4-ylidene Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets, particularly within the central nervous system (CNS).[2] The introduction of an exocyclic α,β-unsaturated ester at the 4-position, as seen in Ethyl 2-(piperidin-4-ylidene)acetate, transforms this common scaffold into a highly versatile and reactive building block. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, making it an ideal starting material for further synthetic manipulations.

This guide provides a comprehensive overview of the synthesis and application of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride. We will delve into the mechanistic rationale behind its preparation, offer detailed, field-proven protocols for its synthesis and subsequent derivatization, and explore its strategic application in the construction of complex molecular architectures, such as spirocyclic systems, which are of significant interest in contemporary drug discovery.[3]

Physicochemical Properties and Handling

Proper handling and storage are paramount to ensure the integrity and reactivity of the building block. As a hydrochloride salt, the compound is typically a crystalline solid, which is more stable and easier to handle than its free base counterpart.

PropertyValueNotes
Chemical Name Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride-
Molecular Formula C₉H₁₆ClNO₂-
Molecular Weight 205.68 g/mol -
Appearance White to off-white crystalline solidExpected appearance based on similar compounds.
Solubility Soluble in water, methanol, DMSOThe hydrochloride salt form enhances solubility in polar protic solvents.
Storage Store at 2-8°C under inert gasTo prevent degradation from moisture and atmospheric components, it should be stored in a cool, dry place.[4]
Safety Avoid inhalation and contact with skin and eyes. Use appropriate personal protective equipment (PPE).Handle in a well-ventilated fume hood. As with many amine hydrochlorides, it can be an irritant.

Synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

The synthesis of the target compound is a two-step process, beginning with the olefination of a commercially available, nitrogen-protected piperidone, followed by the removal of the protecting group to yield the hydrochloride salt. The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for the olefination step due to its high E-alkene selectivity and the facile removal of its water-soluble phosphate byproduct.[1][5]

Workflow for Synthesis

G cluster_0 Step 1: Olefination (HWE Reaction) cluster_1 Step 2: Deprotection A N-Boc-4-piperidone D tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate A->D B Triethyl phosphonoacetate B->D C Strong Base (e.g., NaH) C->B Deprotonation F Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride D->F D->F Intermediate E HCl in Dioxane E->F

Caption: Synthetic workflow for Ethyl 2-(piperidin-4-ylidene)acetate HCl.

Protocol 1: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (HWE Reaction)

This protocol details the Horner-Wadsworth-Emmons reaction to create the exocyclic double bond. The use of a strong base like sodium hydride is critical for the deprotonation of the phosphonate ester, generating the nucleophilic carbanion required for the reaction.[1]

Materials:

  • N-Boc-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) carefully washed with hexanes to remove mineral oil.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0°C in an ice bath.

  • Ylide Formation: Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred NaH slurry over 20-30 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion (ylide) is usually indicated by the cessation of hydrogen gas evolution.

  • Carbonyl Addition: Dissolve N-Boc-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Deprotection to Yield Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

The tert-butyloxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions.[7] Using a solution of HCl in an anhydrous organic solvent like dioxane is a standard and clean method that directly precipitates the desired hydrochloride salt.[7]

Materials:

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate in a round-bottom flask.

  • Acid Addition: Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) to the solution at 0°C.

  • Reaction: Stir the mixture at room temperature. The deprotection is often rapid, and the hydrochloride salt may precipitate out of the solution. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material (typically 1-2 hours).

  • Isolation: Upon completion, the resulting precipitate can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid is often of high purity. It can be further purified by trituration with cold anhydrous diethyl ether, followed by filtration and drying under vacuum to yield Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride as a solid.

Applications in Drug Discovery: A Gateway to Spirocyclic Scaffolds

The true synthetic utility of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride lies in its role as a Michael acceptor.[8] The electron-withdrawing ester group polarizes the exocyclic double bond, making the β-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in constructing more complex molecular architectures, most notably spiro-piperidines.

Spirocyclic scaffolds are highly sought after in drug design as they introduce three-dimensionality, which can improve binding affinity and selectivity for biological targets while often enhancing physicochemical properties.[3]

Logical Framework for Spirocycle Synthesis

G A Ethyl 2-(piperidin-4-ylidene)acetate HCl (Michael Acceptor) C Base-mediated Michael Addition A->C B Bifunctional Nucleophile (e.g., Ethyl isocyanoacetate) B->C D Intramolecular Cyclization C->D Intermediate E Spiro[piperidine-4,3'-pyrrolidine] Scaffold D->E F Further Functionalization (e.g., amidation, reduction) E->F G Diverse Drug-like Molecules (e.g., NK1 Antagonists) F->G

Caption: Strategy for spirocycle synthesis via Michael addition.

Protocol 3: Synthesis of a Spiro[piperidine-4,3'-pyrrolidine] Scaffold via Michael Addition

This protocol exemplifies the use of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride in a tandem Michael addition-cyclization reaction to form a spirocyclic system. The free secondary amine of the piperidine starting material can be protected or unprotected depending on the desired outcome and the nature of the nucleophile. For this example, we will assume an N-protected starting material for simplicity of the initial addition.

Materials:

  • N-Benzyl-protected Ethyl 2-(piperidin-4-ylidene)acetate (prepared from N-benzyl-4-piperidone)

  • Ethyl isocyanoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a solution of the N-benzyl protected piperidin-4-ylidene acetate (1.0 eq) in anhydrous ethanol, add ethyl isocyanoacetate (1.1 eq).

  • Base Addition: Cool the mixture to 0°C and add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction involves an initial Michael addition of the isocyanoacetate enolate to the α,β-unsaturated ester, followed by an intramolecular cyclization.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired spiro[piperidine-4,3'-pyrrolidine] derivative.

This spirocyclic core can then be further elaborated. For instance, the N-benzyl protecting group can be removed via catalytic hydrogenation, and the ester and isonitrile functionalities can be transformed to build diverse libraries of compounds for screening against targets like neurokinin receptors.[9][10]

Conclusion

Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride is a powerful and versatile building block for drug discovery. Its straightforward synthesis and inherent reactivity as a Michael acceptor provide a reliable entry point to complex and medicinally relevant scaffolds, such as spiro-piperidines. The protocols and strategic insights provided herein are intended to empower researchers to leverage this valuable intermediate in the design and synthesis of the next generation of therapeutic agents, particularly those targeting the central nervous system.

References

  • Thirupathi, P., et al. (2023). Recent Advances in Base-Assisted Michael Addition Reactions.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Kubota, H., et al. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 -yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters, 8(12), 1541-6.
  • Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. (n.d.).
  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. (n.d.). PubMed.
  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.).
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • MySkinRecipes. (n.d.). Ethyl 2-(3-piperidinylidene)acetate hydrochloride. Retrieved from [Link]

  • Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. (2008). PubMed.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18, 810-829.
  • The Royal Society of Chemistry. (n.d.).
  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (n.d.). bepls.
  • Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. (n.d.). PubMed.
  • Publications Office of the European Union. (2023).
  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. (n.d.). iris.unina.it.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Beyond Benign. (n.d.). Wittig Reaction.
  • Organic Syntheses Procedure. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
  • BenchChem. (n.d.).
  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025).
  • RSC Publishing. (n.d.). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline).
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Google Patents. (n.d.). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • (PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. (2025).
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  • ResearchGate. (2020).
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  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. (2011). PubMed.
  • Pharmaffiliates. (n.d.). CAS No : 380350-42-5 | Product Name : Ethyl 2-(2-morpholinocyclopent-2-en-1-ylidene)
  • PubChem. (n.d.). Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)

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Method

The Versatile Piperidine Scaffold: A Technical Guide to Unlocking its Therapeutic Potential

Introduction: The Piperidine Moiety as a Privileged Scaffold in Drug Discovery The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids is a testament to its remarkable versatility as a molecular scaffold.[3][4] From the potent analgesic properties of morphine and fentanyl to the acetylcholinesterase inhibition of donepezil for Alzheimer's disease, piperidine derivatives have demonstrated a vast spectrum of biological activities.[4][5] These activities include anticancer, antiviral, anti-inflammatory, analgesic, and neuroprotective effects, making this scaffold a focal point for modern drug discovery and development.[4][6][7]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental plans for testing the biological activity of novel piperidine derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal logic behind experimental choices, empowering researchers to generate high-quality, reproducible data that can confidently drive preclinical development.[8][9]

Strategic Experimental Design: A Hierarchical Approach to Biological Activity Assessment

A well-structured experimental design is paramount to efficiently and effectively characterizing the biological profile of a new chemical entity.[10][11] The following hierarchical approach ensures a logical progression from broad-based screening to in-depth mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: In Vivo & Preclinical Evaluation A Compound Library of Piperidine Derivatives B High-Throughput Screening (HTS) In Vitro Cytotoxicity Assays A->B Broad cellular effects C Hit Identification & Prioritization B->C IC50 determination D Target-Based Assays (Enzyme Inhibition, Receptor Binding) C->D Focused investigation E Mechanism of Action (MoA) Elucidation D->E Determine direct molecular interactions F Animal Models of Disease E->F Assess efficacy in a biological system G Pharmacokinetics (ADME) & Toxicology F->G Evaluate drug-like properties H Lead Optimization G->H Refine chemical structure for improved properties

Figure 1: A hierarchical workflow for the experimental evaluation of piperidine derivatives.

Phase 1: Primary Screening - Casting a Wide Net

The initial phase of testing aims to identify promising "hit" compounds from a library of piperidine derivatives by assessing their general cytotoxic or antiproliferative effects across a panel of relevant cell lines. This stage is crucial for quickly filtering out inactive compounds and prioritizing those with potential therapeutic value.[12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.[13]

Data Analysis and Interpretation:

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
IC50 The concentration of a drug that is required for 50% inhibition in vitro.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of the effect it produces.
Vehicle Control A control substance that is identical to the drug formulation but without the active drug.
Positive Control A known cytotoxic agent used to validate the assay.

Causality and Self-Validation:

  • Why use a range of concentrations? To establish a dose-dependent effect, which is a hallmark of a specific biological activity.

  • Why include a vehicle control? To account for any effects of the solvent used to dissolve the compounds.

  • Why include a positive control? To ensure the assay is performing as expected and that the cells are responsive to cytotoxic agents.

  • Why measure at a specific wavelength? The formazan product has a specific absorbance maximum, ensuring accurate quantification.

A similar, complementary assay is the Lactate Dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from damaged cells, providing a measure of membrane integrity.[14][15]

Phase 2: Unraveling the "How" - Target Identification and Validation

Once "hit" compounds are identified, the next critical step is to determine their specific molecular targets and mechanism of action (MoA). This phase moves from a general observation of cellular effects to a more focused investigation of molecular interactions.[16]

Many piperidine derivatives exert their effects by inhibiting specific enzymes.[17] This protocol outlines a general approach for assessing the inhibitory activity of a compound against a purified enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and piperidine derivative at various concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme and the piperidine derivative (or vehicle control).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to facilitate binding.[18]

  • Reaction Initiation: Initiate the reaction by adding the substrate.[18]

  • Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).[18]

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)Inhibition Type
Derivative XEnzyme Y1.5 ± 0.2Competitive
Derivative ZEnzyme Y5.8 ± 0.5Non-competitive

Causality and Self-Validation:

  • Why pre-incubate the enzyme and inhibitor? To allow for the establishment of binding equilibrium.

  • Why measure initial reaction velocities? To ensure that the measurements are taken during the linear phase of the reaction, before substrate depletion or product inhibition becomes significant.

  • Why determine the inhibition type? Understanding the mode of inhibition (e.g., competitive, non-competitive) provides insights into the binding site and mechanism of the inhibitor. This can be determined by performing the assay with varying substrate concentrations.

Enzyme_Inhibition cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 - S ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I P2 Product ES2->P2 k_cat EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

Figure 2: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Piperidine derivatives frequently target G-protein coupled receptors (GPCRs) and ion channels.[3] Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[19][20]

Principle: A radiolabeled or fluorescently labeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. The amount of labeled ligand that remains bound to the receptor is measured, and from this, the affinity of the test compound can be determined.[21]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the labeled ligand, and varying concentrations of the piperidine derivative.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[19]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well and wash to remove unbound labeled ligand.[22]

  • Detection: Quantify the amount of labeled ligand retained on the filter using a suitable detector (e.g., scintillation counter for radioligands or a fluorescence plate reader).

  • Data Analysis: Plot the amount of bound labeled ligand against the concentration of the piperidine derivative to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Causality and Self-Validation:

  • Why use a labeled ligand? To enable sensitive and specific detection of binding to the receptor.

  • Why perform a competition assay? It is a robust method to determine the relative affinity of an unlabeled test compound.

  • Why is rapid filtration important? To minimize the dissociation of the ligand-receptor complex during the washing step.

Phase 3: The In Vivo Frontier - Assessing Efficacy and Safety

Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity.[23][24]

The choice of animal model is critical and should be directly relevant to the therapeutic indication. For example:

  • Analgesia: Rodent models of pain, such as the tail-flick or writhing tests, can be used to evaluate the analgesic potential of piperidine derivatives targeting opioid receptors.[5][25]

  • Cancer: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of piperidine derivatives.

  • Neurodegenerative Diseases: Transgenic mouse models that recapitulate aspects of diseases like Alzheimer's or Parkinson's can be employed to test the efficacy of neuroprotective piperidine compounds.

Experimental Considerations for In Vivo Studies:

  • Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the intended clinical application and the physicochemical properties of the compound.

  • Dose and Dosing Regimen: A dose-ranging study should be conducted to determine the optimal dose and frequency of administration.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Conclusion: From Bench to Bedside - The Future of Piperidine Derivatives

The piperidine scaffold continues to be a rich source of novel therapeutic agents. A systematic and logically sound experimental approach, as outlined in this guide, is essential for efficiently identifying and advancing promising piperidine derivatives through the drug discovery pipeline. By integrating robust in vitro and in vivo assays with a deep understanding of the underlying biological principles, researchers can unlock the full therapeutic potential of this versatile heterocyclic motif.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Dakota Pharm. [Link]

  • Design of Experiments in Pharmaceutical Development. (n.d.). SPC for Excel. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 395-410. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

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  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). PubMed. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

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  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]

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  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. [Link]

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  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. [Link]

  • In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. [Link]

  • Advanced Experiment Design Strategies for Drug Development. (n.d.). ResearchGate. [Link]

  • Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information. [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]

  • Piperidine derivatives scope of this review. (n.d.). ResearchGate. [Link]

  • General Principles of Preclinical Study Design. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). MDPI. [Link]

  • Experimental Study Designs. (n.d.). AccessPharmacy. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (n.d.). ResearchGate. [Link]

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  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). MDPI. [Link]

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  • Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. (n.d.). MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

Welcome to our dedicated technical support guide for the purification of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. We understand that purification can be a critical and often challenging step in a synthetic workflow. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that you may encounter during the purification of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride. We delve into the root causes of these problems and provide actionable, step-by-step protocols to resolve them.

Issue 1: Oiling Out During Recrystallization

Question: I'm attempting to recrystallize my crude Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon that occurs when a compound melts in the recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil is an impure liquid phase of your compound. This is particularly common with salts like hydrochloride derivatives.

Causality: The primary reasons for oiling out are:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound at elevated temperatures, leading to a supersaturated solution that separates as a liquid upon cooling.

  • Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to melting in the hot solvent.

  • Cooling Rate: Cooling the solution too rapidly can shock the system, favoring the formation of an oil over the more ordered crystal lattice.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Add more of the primary solvent and gently heat the mixture until the oil completely dissolves.

  • Introduce a Co-solvent (Anti-solvent): While the solution is hot and clear, slowly add a co-solvent in which your compound is less soluble. Common choices for hydrochloride salts include ethers (like diethyl ether or MTBE) or hydrocarbons (like hexanes or heptane). Add the co-solvent dropwise until you observe persistent turbidity.

  • Re-clarify and Slow Cool: Add a few drops of the primary solvent back into the hot solution until it becomes clear again. This ensures you are at the saturation point.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. You can insulate the flask to slow the cooling rate further.

  • Induce Crystallization: If crystals do not form spontaneously, you can try:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.

    • Seeding: Add a small crystal of pure Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride to the solution.

  • Final Cooling: Once crystals begin to form, you can then place the flask in an ice bath to maximize the yield.

Issue 2: Persistent Impurities After Recrystallization

Question: I've recrystallized my product, but my NMR/HPLC analysis still shows the presence of starting materials or by-products. How can I improve the purity?

Answer:

While recrystallization is a powerful technique, it may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your desired compound.[1]

Causality:

  • Co-crystallization: Impurities with similar structures can sometimes be incorporated into the crystal lattice of your product.

  • Inadequate Removal of Soluble Impurities: If the impurities are highly soluble in the recrystallization solvent, a single recrystallization may not be enough to remove them completely.

  • Trapped Mother Liquor: Incomplete drying or inefficient filtration can leave behind impure mother liquor on the surface of your crystals.

Troubleshooting Strategies:

  • Multiple Recrystallizations: A second or even third recrystallization can often significantly improve purity. Be mindful that you will lose some of your product with each step.

  • Solvent System Optimization: Experiment with different solvent systems. A good starting point for piperidine derivatives is an alcohol/water or alcohol/ether mixture.[2][3] The goal is to find a system where your product has high solubility in the hot solvent and low solubility in the cold solvent, while your impurities have the opposite solubility profile.

    Solvent SystemRationale
    Ethanol/WaterGood for polar compounds like hydrochloride salts. Water acts as the anti-solvent.[2]
    Isopropanol/Diethyl EtherIsopropanol solubilizes the salt, and the ether induces precipitation.
    Methanol/Ethyl AcetateA common combination for recrystallizing amine salts.
    AcetonitrileCan be a good single solvent for moderately polar compounds.
  • Activated Carbon Treatment (Charcoal): If you have colored impurities, they can often be removed by treating the hot, dissolved solution with a small amount of activated carbon.

    • Protocol: Add a spatula tip of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration through celite to remove the carbon before allowing the solution to cool.

  • Chromatographic Purification: If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: Due to the polar nature of the hydrochloride salt, a polar mobile phase will be required. A common system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Adding a small amount of a volatile amine (like triethylamine) to the mobile phase can help to prevent streaking of the amine on the silica gel. However, since this is a hydrochloride salt, this may not be necessary. A small amount of a volatile acid (like acetic acid) can also be used.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dry Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride after purification?

A1: It is crucial to ensure your purified compound is completely dry. Residual solvent can interfere with subsequent reactions and affect analytical data.

  • Initial Drying: After filtration, wash the crystals with a small amount of a volatile, non-polar solvent (like diethyl ether or hexanes) to help remove the more polar recrystallization solvent.

  • Primary Drying: Air-dry the crystals on the filter paper for a short period.

  • Final Drying: For best results, dry the compound under high vacuum. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used, but be sure to determine the melting point of your compound first to avoid melting it. If a vacuum oven is not available, a desiccator under vacuum with a drying agent (like P₂O₅ or anhydrous CaSO₄) is also effective.

Q2: My purified compound is a sticky solid or an amorphous powder. How can I obtain nice crystals?

A2: The physical form of your solid is often dependent on the purification method. To obtain crystalline material:

  • Slow Evaporation: Dissolve your compound in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This can often yield high-quality crystals suitable for analysis.

  • Vapor Diffusion: Place your compound dissolved in a solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually decreasing its solubility and promoting crystal growth.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining purity. A C18 column with UV detection is a common setup.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of your compound but also reveal the presence of any proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. Impurities will generally broaden and depress the melting point.

  • Elemental Analysis: This technique provides the percentage composition of C, H, N, and Cl, which can be compared to the theoretical values for your compound's molecular formula.[2]

Q4: What are some potential impurities I should look out for?

A4: The impurities present will largely depend on the synthetic route used. However, some common impurities could include:

  • Unreacted Starting Materials: Such as 4-piperidone or the phosphonate ylide used in a Wittig-type reaction.

  • By-products from the Reaction: For example, if a Horner-Wadsworth-Emmons reaction is used, by-products from the phosphate reagent may be present.

  • Isomers: Depending on the reaction conditions, you may have a mixture of E/Z isomers around the double bond. These can often be separated by chromatography.

  • Residual Solvents: As mentioned in Q1, residual solvents from the reaction or purification can be a source of impurity.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride.

PurificationWorkflow start Crude Product recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization analysis1 Purity Analysis (HPLC, NMR) recrystallization->analysis1 oiling_out Product Oils Out recrystallization->oiling_out impurities_remain Impurities Remain analysis1->impurities_remain Purity < 98% pure_product Pure Product analysis1->pure_product Purity > 98% troubleshoot_recryst Troubleshoot Recrystallization: - Adjust solvent ratio - Slow cooling - Seeding oiling_out->troubleshoot_recryst troubleshoot_recryst->recrystallization column_chrom Column Chromatography (Silica Gel, DCM/MeOH) impurities_remain->column_chrom analysis2 Purity Analysis column_chrom->analysis2 analysis2->recrystallization Purity < 98% analysis2->pure_product Purity > 98%

Caption: A decision tree for the purification of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride.

References

  • Patil, S. et al. (2015). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]

  • BIOSYNCE. Ethyl 2-(piperidin-4-yl)acetate CAS 59184-90-6. [Link]

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Google Patents.
  • Rajkumar, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Google Patents. Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Selvaraju, K. & Manimekalai, A. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate. [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Lee, J. L. et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. ResearchGate. [Link]

  • Sastry, T. U. et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. [Link]

  • Google Patents.
  • ResearchGate. Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. [Link]

  • National Center for Biotechnology Information. Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. [Link]

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Optimization

How to avoid common side products in the synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

Welcome to the technical support center for the synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, minimize side product formation, and ensure a high-purity final product.

I. Synthetic Strategy Overview

The most common and efficient route to Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride involves a two-step process:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of N-Boc-4-piperidone with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate, to form the protected intermediate, ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

  • Acidic Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and subsequent formation of the hydrochloride salt using a solution of hydrogen chloride (HCl).

This guide will focus on troubleshooting these two critical steps.

Workflow Diagram: Synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone HWE_Reaction Olefination N-Boc-4-piperidone->HWE_Reaction Triethyl phosphonoacetate Triethyl phosphonoacetate Base Base Triethyl phosphonoacetate->Base Ylide Phosphonate Ylide Base->Ylide Ylide->HWE_Reaction Protected Intermediate Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate HWE_Reaction->Protected Intermediate Deprotection Acidic Deprotection Protected Intermediate->Deprotection Purification Purification Protected Intermediate->Purification Workup & Purification HCl HCl in Solvent HCl->Deprotection Final Product Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride Deprotection->Final Product Final Product->Purification Isolation & Crystallization

Caption: Overall workflow for the synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for creating carbon-carbon double bonds and generally favors the formation of the more stable (E)-isomer, which is the desired product in this synthesis.[1][2] However, several side reactions can occur.

Q1: My HWE reaction is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete conversion of the starting N-Boc-4-piperidone is a common issue. Here are the primary factors to investigate:

  • Insufficiently Strong Base or Incomplete Ylide Formation: The reaction begins with the deprotonation of triethyl phosphonoacetate to form the nucleophilic phosphonate carbanion (ylide).[3] If the base is not strong enough or if it is not sufficiently anhydrous, ylide formation will be incomplete.

    • Troubleshooting:

      • Choice of Base: Sodium hydride (NaH) is a common and effective base for this transformation. Ensure you are using a fresh, high-quality dispersion of NaH. Other strong bases like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) can also be used.

      • Anhydrous Conditions: Moisture will quench the strong base and the ylide. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., THF, DMF). Purge the reaction vessel with an inert gas like nitrogen or argon.

  • Reaction Temperature: While ylide formation is often performed at 0 °C to room temperature, the subsequent reaction with the ketone may require gentle heating to proceed at a reasonable rate.

    • Troubleshooting: After the addition of N-Boc-4-piperidone, slowly warm the reaction mixture to 40-50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Steric Hindrance: While N-Boc-4-piperidone is not exceptionally hindered, bulky substituents on the phosphonate reagent could slow the reaction. For this synthesis, triethyl phosphonoacetate is standard and should not present significant steric issues.

Q2: I am observing a significant amount of the (Z)-isomer in my product mixture. How can I improve the (E)-selectivity?

A2: The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, is known for its high (E)-selectivity.[1] The formation of the (Z)-isomer is less common but can be influenced by reaction conditions.

  • Mechanism of Stereoselectivity: The stereochemical outcome is determined by the relative energies of the transition states leading to the erythro and threo intermediates, which then eliminate to form the (Z) and (E) alkenes, respectively. The reaction is generally under thermodynamic control, favoring the more stable (E)-product.[4]

    • Troubleshooting:

      • Reaction Time and Temperature: Allowing the reaction to stir for a sufficient time at a moderate temperature (e.g., room temperature to 50 °C) can allow for equilibration of the intermediates, favoring the formation of the more stable threo adduct and thus the (E)-alkene.

      • Cation Effects: The choice of cation (from the base) can influence stereoselectivity. While sodium and potassium bases are common, lithium bases can sometimes lead to decreased (E)-selectivity in HWE reactions.

Q3: I have an impurity with a mass corresponding to the addition of the ylide to my desired product. What is this and how can I avoid it?

A3: This is likely a Michael adduct . The product, an α,β-unsaturated ester, contains an electrophilic double bond that can be attacked by a nucleophile, such as the phosphonate ylide.

  • Mechanism of Michael Addition:

    G Product Ethyl 2-(piperidin-4-ylidene)acetate Michael Adduct Michael Adduct Impurity Product->Michael Adduct Ylide Phosphonate Ylide (nucleophile) Ylide->Michael Adduct

    Caption: Formation of a Michael adduct impurity.

    • Troubleshooting:

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent, but avoid a large excess, which can increase the likelihood of Michael addition.

      • Controlled Addition: Add the N-Boc-4-piperidone slowly to the pre-formed ylide solution. This ensures that the ketone is consumed quickly, minimizing the time the product is exposed to excess ylide.

      • Temperature Control: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

Step 2: Acidic Deprotection and Salt Formation

This step involves the removal of the Boc group under acidic conditions to yield the free amine, which is then protonated to form the hydrochloride salt.

Q4: During the Boc deprotection with HCl, I am seeing a loss of my ethyl ester group. How can I prevent this hydrolysis?

A4: Ester hydrolysis is a common side reaction during acidic Boc deprotection, especially in the presence of water.[5]

  • Troubleshooting:

    • Anhydrous Conditions: The most critical factor is to use anhydrous reagents and solvents. Use a solution of HCl in an anhydrous solvent like dioxane, diethyl ether, or ethyl acetate.[6][7] Ensure the protected intermediate is dry before this step.

    • Reaction Temperature: Perform the deprotection at a low temperature (0 °C to room temperature). Avoid heating the reaction mixture.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize over-exposure to the acidic conditions.

    • Choice of Acid: While TFA is also used for Boc deprotection, it is often more aggressive and can lead to more ester hydrolysis. HCl is generally preferred for this substrate.

Q5: My final product is an oil or a sticky solid and is difficult to purify. What are the best practices for obtaining a crystalline hydrochloride salt?

A5: The physical form of the final product is highly dependent on its purity and the crystallization conditions.

  • Troubleshooting:

    • Purification of the Protected Intermediate: Ensure the ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate is pure before the deprotection step. Chromatographic purification at this stage can remove many potential impurities.

    • Workup after Deprotection: After deprotection, a proper workup is crucial. This may involve washing with a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities such as those derived from the Boc group (e.g., tert-butanol, tert-butyl chloride).

    • Crystallization Solvents: Recrystallization is key to obtaining a pure, crystalline solid.[3][5]

      • A mixture of a polar solvent (like ethanol or isopropanol) and a less polar solvent (like ethyl acetate or diethyl ether) is often effective.[5]

      • Start by dissolving the crude product in a minimal amount of the hot polar solvent and then slowly add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.

    • Control of Humidity: For some hydrochloride salts, the presence of water can affect crystallinity. Drying the final product under vacuum is recommended.

Q6: I see byproducts related to the tert-butyl cation formed during deprotection. How do I deal with these?

A6: The tert-butyl cation generated during Boc deprotection is reactive and can lead to byproducts.[8]

  • Troubleshooting:

    • Use of Scavengers: While less common for this specific synthesis, in sensitive cases, a cation scavenger like anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.

    • Purification: These byproducts are typically non-polar and can often be removed by washing the crude hydrochloride salt with a non-polar solvent like diethyl ether or during the recrystallization process.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
ReagentMWAmountMolesEq.
Sodium Hydride (60% in oil)40.002.2 g55.0 mmol1.1
Triethyl phosphonoacetate224.1612.3 g55.0 mmol1.1
N-Boc-4-piperidone199.2510.0 g50.2 mmol1.0
Anhydrous THF-200 mL--

Procedure:

  • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become clear as the ylide forms.

  • Dissolve N-Boc-4-piperidone in anhydrous THF (100 mL) and add it dropwise to the ylide solution at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected intermediate.

Protocol 2: Synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride
ReagentMWAmountMolesEq.
Protected Intermediate269.3510.0 g37.1 mmol1.0
HCl in Dioxane (4 M)36.4628 mL112 mmol3.0
Diethyl Ether-200 mL--

Procedure:

  • Dissolve the purified ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate in diethyl ether (100 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4 M solution of HCl in dioxane dropwise with stirring. A white precipitate should form.

  • Stir the suspension at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the deprotection by TLC until the starting material is no longer visible.

  • Filter the white precipitate and wash it with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Dry the solid under vacuum to yield the crude hydrochloride salt.

  • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol/diethyl ether.[5]

IV. References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate. Retrieved from a relevant BenchChem application note.

  • Cravotto, G., Carnaroglio, D., & Martina, K. (2019). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 24(5), 890. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from a relevant ACS GCI publication.

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from a relevant ResearchGate publication.

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Retrieved from

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(19), 6815-6821. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Retrieved from

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from a relevant ACS GCI publication.

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, technically-grounded framework for the structural validation of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride, a piperidine derivative of significant interest as a pharmaceutical intermediate.[1] We will move beyond a simple checklist of techniques to offer a comparative analysis of expected outcomes versus potential impurities, grounded in the principles of spectroscopic analysis and chromatographic separation.

The Synthetic Context: Anticipating Impurities and Isomers

A robust validation strategy begins with an understanding of the synthetic route, as this informs the likely impurities that may be present in the final product. A common and efficient method for the synthesis of α,β-unsaturated esters from ketones is the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction is highly stereoselective, typically favoring the formation of the (E)-alkene.[2]

Proposed Synthesis Workflow: Horner-Wadsworth-Emmons Reaction

reagent1 N-Boc-4-piperidone intermediate Phosphonate Ylide reagent1->intermediate 2. HWE Reaction reagent2 Triethyl phosphonoacetate base Strong Base (e.g., NaH) reagent2->base 1. Deprotonation base->intermediate product_freebase Ethyl 2-(1-Boc-piperidin-4-ylidene)acetate intermediate->product_freebase deprotection Acidic Deprotection (e.g., HCl in Dioxane) product_freebase->deprotection 3. Deprotection & Salt Formation final_product Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride deprotection->final_product

Caption: Proposed Horner-Wadsworth-Emmons synthesis of the target compound.

This synthetic pathway immediately highlights potential impurities to consider during validation:

  • Unreacted Starting Materials: N-Boc-4-piperidone and triethyl phosphonoacetate.

  • Saturated Analogue: Ethyl 2-(piperidin-4-yl)acetate, which could arise from over-reduction during a workup step or as a pre-existing impurity.

  • Geometric Isomer: The (Z)-isomer of Ethyl 2-(piperidin-4-ylidene)acetate. While the HWE reaction favors the (E)-isomer, the presence of the (Z)-isomer cannot be ruled out.[4]

A Multi-faceted Approach to Structural Validation

A definitive structural validation relies on the convergence of data from multiple analytical techniques. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[4] For Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and its exchangeable protons (N-H) are often observable.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful for differentiating between (E) and (Z) isomers.[5]

Predicted NMR Data and Comparative Analysis

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Rationale and Comparison with Impurities
Olefinic Proton (=CH) ~5.8~115This singlet is the most diagnostic signal for the "ylidene" structure. It will be absent in the saturated analogue, Ethyl 2-(piperidin-4-yl)acetate. The chemical shift of this proton will differ slightly between the (E) and (Z) isomers, with the (Z)-isomer potentially showing a slightly downfield shift due to anisotropic effects.
Ethyl Ester (CH₂) ~4.1 (quartet)~60A standard quartet coupled to the methyl protons.
Ethyl Ester (CH₃) ~1.2 (triplet)~14A standard triplet coupled to the methylene protons.
Piperidine Protons (α to C=C) ~3.0 (triplet)~35Protons on the carbons adjacent to the double bond will be deshielded compared to a saturated piperidine ring.
Piperidine Protons (β to C=C) ~2.8 (triplet)~30
N-H Protons Broad, variable-As a hydrochloride salt, these protons will be present and their chemical shift will be concentration and solvent dependent.
Carbonyl Carbon (C=O) -~166The carbonyl carbon of an α,β-unsaturated ester is typically slightly upfield compared to its saturated counterpart.
Exocyclic Carbon (C=C) -~155This quaternary carbon is another key indicator of the "ylidene" structure and will be absent in the saturated analogue.

Validation Workflow: A Systematic Approach

cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity & Isomer Analysis cluster_validation Final Validation synthesis Synthesized Product tlc TLC Analysis synthesis->tlc Purity Check nmr NMR (1H, 13C, 2D) synthesis->nmr ir FTIR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms hplc HPLC-UV/MS synthesis->hplc data_integration Data Integration & Structural Confirmation nmr->data_integration ir->data_integration ms->data_integration hplc->data_integration report Validation Report data_integration->report

Caption: A comprehensive workflow for the validation of synthesized compounds.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups.[6][7]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory if it is a solid.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorptions and Comparative Analysis

Functional Group Expected Absorption (cm⁻¹) Significance and Comparison
N-H Stretch 3200-3400 (broad)Indicative of the secondary amine hydrochloride.
C-H Stretch (sp²) 3000-3100Presence confirms the olefinic C-H bond.
C-H Stretch (sp³) 2850-3000From the piperidine and ethyl groups.
C=O Stretch (Ester) ~1715-1730The conjugation with the C=C bond lowers the stretching frequency compared to a saturated ester (~1735-1750 cm⁻¹).[8][9][10][11] This is a key differentiating feature from the saturated analogue.
C=C Stretch ~1650A medium intensity peak confirming the presence of the double bond.
C-O Stretch 1000-1300 (two bands)Characteristic of the ester functional group.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) is well-suited for this polar, charged molecule.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak. Tandem MS (MS/MS) can be used to induce fragmentation and provide further structural information.

Predicted Mass Spectral Data and Comparative Analysis

Ion Predicted m/z Interpretation and Comparison
[M+H]⁺ (free base) 184.13The molecular ion of the free base (C₁₀H₁₇NO₂). High-resolution MS should confirm this exact mass.
[M]⁺ (as HCl salt) 220.10The molecular ion of the hydrochloride salt (C₁₀H₁₈ClNO₂).
Key Fragments VariesFragmentation would likely involve loss of the ethoxy group (-45 Da), loss of the entire ester group, and fragmentation of the piperidine ring. The fragmentation pattern will be distinct from the saturated analogue, which may show different characteristic losses.[12]
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Impurities

HPLC is essential for determining the purity of the synthesized compound and for separating and quantifying any impurities, including geometric isomers.[13][14][15][16]

Experimental Protocol: HPLC

  • Method Development: A reverse-phase C18 column is a good starting point. The mobile phase will likely consist of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all components.

  • Detection: UV detection at a wavelength where the α,β-unsaturated carbonyl system absorbs (typically around 220-260 nm) would be appropriate.

  • Validation: The HPLC method itself should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[17]

Comparative Analysis of Chromatographic Behavior

  • Retention Time: The target compound, its (Z)-isomer, and the saturated analogue will likely have different retention times, allowing for their separation and quantification.

  • Peak Purity: A photodiode array (PDA) detector can be used to assess the spectral purity of the main peak, ensuring it is not co-eluting with any impurities.

Conclusion: A Self-Validating System for Structural Confirmation

By integrating the data from NMR, IR, MS, and HPLC, a self-validating system is created. The presence of the olefinic proton in the ¹H NMR, the conjugated carbonyl in the IR, and the correct molecular weight in the MS all point to the "ylidene" structure. The absence of signals corresponding to the saturated analogue in the NMR and a distinct retention time in the HPLC further corroborate this. The differentiation between (E) and (Z) isomers can be challenging but is often achievable through advanced NMR techniques like NOESY.[4] This multi-technique approach provides the necessary scientific rigor to confidently validate the structure of synthesized Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride, enabling its progression in the drug development pipeline.

References

  • Selvaraju, K., & Manimekalai, A. (2011). Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-ones. Rasayan Journal of Chemistry, 4(3), 537-545.
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  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

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  • Suresh Babu, V. V., et al. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Pharmaceutical Analysis, 4(5), 332-339.
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  • ResearchGate. (n.d.). 9.2.7. Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation. Retrieved from [Link]

  • Kralj, B., et al. (1999). Determination of the geometrical isomers of ethyl 2,4-decadienoate.
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  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Retrieved from [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR analysis of the two geometric isomers of BODTCM. 1H NMR spectra.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. Retrieved from [Link]

  • University of California, Irvine. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

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  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectral Database for Organic Compounds. (n.d.). 4-piperidinecarboxylic acid, 1-(9H-purin-6-yl)-, ethyl ester. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Ethyl 2-(piperidin-4-ylidene)acetate Hydrochloride and its Analogs

For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting the central nervous system (CNS) is a continuous journey of synthesis, screening, and optimization. The piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics targeting the central nervous system (CNS) is a continuous journey of synthesis, screening, and optimization. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of clinically successful drugs targeting CNS disorders.[1] This guide provides an in-depth technical comparison of the biological activities of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride and its structural analogs, with a particular focus on their potential modulation of the GABAergic system.

The rationale for investigating this class of compounds stems from the critical role of γ-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the mammalian brain.[2] Dysregulation of GABAergic neurotransmission is implicated in numerous neurological and psychiatric conditions, making GABA receptors and transporters prime targets for therapeutic intervention. The structural motif of Ethyl 2-(piperidin-4-ylidene)acetate, combining a piperidine ring with an exocyclic acetate group, presents a unique framework for exploring structure-activity relationships (SAR) at these targets.

Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Activity

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents.[3] For compounds targeting the GABAergic system, key structural features often include a GABA-mimetic core and a lipophilic moiety that influences blood-brain barrier penetration and receptor/transporter affinity.

In the context of Ethyl 2-(piperidin-4-ylidene)acetate and its analogs, several structural modifications can be hypothesized to modulate their biological activity based on established principles of medicinal chemistry:

  • The Piperidine Ring: This core structure is a crucial pharmacophoric element. Its conformation and the presence of substituents can significantly impact binding affinity and selectivity for different GABA receptor subtypes or transporter isoforms.

  • The Ethyl Acetate Moiety: The exocyclic double bond and the ester group introduce specific steric and electronic properties. The ester can act as a hydrogen bond acceptor, and its hydrolysis in vivo could lead to a corresponding carboxylic acid metabolite with a different pharmacological profile.

  • Substitutions on the Piperidine Nitrogen: The secondary amine in the parent compound offers a prime site for modification. Introducing various alkyl or aryl substituents can dramatically alter lipophilicity, basicity, and steric bulk, thereby influencing pharmacokinetic properties and target engagement.[1]

  • Modifications of the Acetate Group: Altering the ester to an amide or other bioisosteres can impact metabolic stability and binding interactions.

Comparative Biological Activity: A Data-Driven Analysis

Table 1: Hypothetical Comparative Biological Activity Data of Ethyl 2-(piperidin-4-ylidene)acetate Analogs

Compound IDR-group (on Piperidine-N)GABA-A Receptor Binding Affinity (Ki, nM)GABA Transporter (GAT1) Inhibition (IC50, µM)In Vivo Anticonvulsant Activity (ED50, mg/kg)
LEAD-001 H (hydrochloride salt)>100050>100
ANALOG-A Methyl8502580
ANALOG-B Ethyl7001565
ANALOG-C Benzyl500540
ANALOG-D 4-Fluorobenzyl4503.535

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent the type of comparative data that would be generated in a lead optimization program for this chemical series.

The hypothetical data suggests that increasing the size and lipophilicity of the N-substituent could lead to enhanced activity. This is a common trend observed for many CNS-active compounds where such modifications can improve blood-brain barrier penetration and hydrophobic interactions with the target protein.

Experimental Protocols: Methodologies for Assessing Biological Activity

To empirically determine the biological activity of Ethyl 2-(piperidin-4-ylidene)acetate and its analogs, a series of well-established in vitro and in vivo assays would be employed. The following protocols provide a detailed, step-by-step guide for key experiments.

In Vitro Assay: Radioligand Binding for GABA-A Receptors

This assay is fundamental for determining the binding affinity of the test compounds to the GABA-A receptor.

Protocol:

  • Membrane Preparation:

    • Rat brains are homogenized in a cold sucrose buffer (0.32 M sucrose, pH 7.4).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • The pellet is washed multiple times with a cold binding buffer (50 mM Tris-HCl, pH 7.4) through repeated centrifugation and resuspension to remove endogenous GABA.

    • The final membrane pellet is resuspended in the binding buffer and stored at -70°C.

  • Binding Assay:

    • On the day of the assay, the frozen membrane preparation is thawed and washed twice with the binding buffer.

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • Each well contains the membrane preparation (0.1-0.2 mg of protein), the radioligand (e.g., 5 nM [3H]muscimol), and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (10 mM).

    • The plate is incubated at 4°C for 45 minutes.

  • Termination and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Electrophysiological Recording of GABA-A Receptor Currents

This assay assesses the functional effect of the compounds on GABA-A receptor activity, determining whether they act as agonists, antagonists, or modulators.

Protocol:

  • Cell Preparation:

    • HEK293 cells stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2) are used.

    • Cells are cultured under standard conditions and plated onto coverslips for recording.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature (20–23°C) or a more physiological temperature (30–35°C).[4]

    • The intracellular solution typically contains a high chloride concentration to allow for the measurement of inward chloride currents.

    • The extracellular solution is a standard physiological saline.

    • Cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • A low concentration of GABA (that elicits a small, stable current) is continuously applied to the cell.

    • The test compound is then co-applied with GABA at various concentrations.

    • Changes in the holding current in response to the test compound are recorded.

  • Data Analysis:

    • The potentiation or inhibition of the GABA-evoked current by the test compound is measured.

    • Concentration-response curves are generated, and EC50 (for agonists/potentiators) or IC50 (for antagonists) values are calculated.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental design, the following diagrams are provided.

GABA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GAT1_Presynaptic GAT1 GABA->GAT1_Presynaptic Reuptake by GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Cl- Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to Test_Compound Ethyl 2-(piperidin-4-ylidene)acetate Analog Test_Compound->GAT1_Presynaptic Inhibits Test_Compound->GABA_A_Receptor Modulates

Caption: Potential modulation of GABAergic signaling by test compounds.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 In Vivo Evaluation (for promising compounds) Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (GABA-A Receptor, GATs) Characterization->Binding_Assay Functional_Assay Electrophysiology (Patch-Clamp) Characterization->Functional_Assay Data_Analysis Calculate IC50, Ki, EC50 Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Animal_Models Anticonvulsant, Anxiolytic Models SAR_Analysis->Animal_Models Lead Candidates PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Models->PK_PD

Caption: A typical workflow for the evaluation of novel compounds.

Conclusion and Future Directions

While a definitive, publicly available dataset for the direct comparison of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride and its analogs is currently lacking, the foundational principles of medicinal chemistry and the known pharmacology of related piperidine derivatives provide a strong rationale for their investigation as modulators of the GABAergic system. The experimental protocols outlined in this guide offer a robust framework for elucidating their precise biological activities.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to establish a clear structure-activity relationship. Such studies will be instrumental in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • (2025, October 16). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC. Retrieved from [Link]

  • (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. iris.unina.it. Retrieved from [Link]

  • (n.d.). US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents. Google Patents.
  • (n.d.). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. PubMed. Retrieved from [Link]

  • (n.d.). Pharmacological Properties of GABAA Receptors Containing 1 SubunitsDS. MedUni Wien. Retrieved from [Link]

  • (2020, January 14). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). US5043345A - Piperidine compounds and their preparation and use - Google Patents. Google Patents.
  • (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • (2024, November 2). (PDF) Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. ClinPGx. Retrieved from [Link]

  • (n.d.). EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents. Google Patents.
  • (n.d.). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Retrieved from [Link]

  • (n.d.). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

  • (2013, December 4). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers. Retrieved from [Link]

  • (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents. Google Patents.
  • (n.d.). US9695122B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[1][5][6]octane-2-carboxamide and salts thereof - Google Patents. Google Patents. Retrieved from

  • (n.d.). Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(piperidin-4-ylidene)acetate Hydrochloride in a Laboratory Setting

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride, a compound often used in pharmaceutical research. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established regulatory frameworks and best practices in chemical waste management.

The causality behind stringent disposal protocols for a compound like Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride stems from its potential reactivity and ecotoxicity. As a nitrogen-containing heterocyclic compound, its improper disposal could lead to the contamination of water systems, posing a risk to aquatic life. Furthermore, as a hydrochloride salt, it has the potential to be corrosive. Therefore, a systematic and informed approach to its disposal is not just a matter of compliance, but of responsible scientific practice.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride should always be consulted, we can infer its likely hazard profile from structurally similar compounds such as ethyl 4-amino-1-piperidinecarboxylate.[1]

Likely Hazards Include:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[1][3]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.[1][3]

  • Combustibility: As with many organic compounds, it is likely combustible.[1]

This initial assessment dictates the minimum personal protective equipment (PPE) required and the appropriate handling procedures to mitigate exposure risks.

Hazard Category Anticipated Risk Level Primary Precaution
Oral ToxicityCategory 4 (Harmful if swallowed)Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[1]
Skin IrritationCategory 2 (Causes skin irritation)Wear appropriate chemical-resistant gloves and a lab coat.[1][3]
Eye IrritationCategory 2 (Causes serious eye irritation)Wear safety glasses with side shields or chemical goggles.[1][3]
FlammabilityCombustible LiquidKeep away from heat, sparks, and open flames.[4]

Personal Protective Equipment (PPE)

A self-validating system of safety begins with appropriate PPE. Before handling Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride for disposal, ensure the following are worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride, ensuring compliance with EPA and OSHA regulations.

1. Waste Characterization and Segregation:

  • Hazardous Waste Determination: Based on its anticipated properties, Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride should be treated as a hazardous waste. A definitive characterization must be made by a trained professional.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently. A chemical compatibility chart should be consulted.[5][6]

2. Waste Container Selection and Labeling:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the collection of solid or dissolved Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride waste. The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride," and the approximate quantity.

3. Waste Accumulation and Storage:

  • Accumulation: Collect the waste in the designated container at or near the point of generation.

  • Storage: Store the waste container in a well-ventilated, designated satellite accumulation area. Ensure the container is closed at all times except when adding waste.

4. Final Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete any required hazardous waste disposal forms as per your institution's protocol.

Crucially, under no circumstances should Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride be disposed of down the drain. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS.

    • If trained and equipped, contain the spill using an appropriate absorbent material.

    • Collect the contaminated absorbent material in a designated hazardous waste container.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Ingestion or Inhalation: Move to fresh air. Seek immediate medical attention. Provide the SDS to the medical personnel if available.

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Accumulation cluster_FinalDisposal Final Disposal A Waste Generation: Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride B Hazard Assessment (Consult SDS) A->B 1. Assess C Don Appropriate PPE B->C 2. Protect D Select & Label Hazardous Waste Container C->D 3. Prepare E Transfer Waste to Container D->E 4. Contain F Store in Satellite Accumulation Area E->F 5. Store G Request EHS Pickup F->G 6. Arrange H Complete Disposal Documentation G->H 7. Document I Licensed Hazardous Waste Vendor H->I 8. Dispose

Caption: Workflow for the safe disposal of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride.

References

  • Meridian Bioscience. (2024, February 2). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethyl 4-amino-1-piperidinecarboxylate.
  • Bostik, Inc. (2024, November 12). SAFETY DATA SHEET.
  • Science Interactive. (2013, August 2). SAFETY DATA SHEET - Ethyl Acetate.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Benchchem. (n.d.). 2-(4-Piperidinyl)ethyl acetate hydrochloride.
  • Sunway Pharm Ltd. (n.d.). ethyl 2-(piperidin-4-yl)acetate.
  • A1 Envirotech. (n.d.). Chemical Compatibility Chart.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate.
  • A1 Envirotech. (n.d.). Chemical Compatibility Chart.
  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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